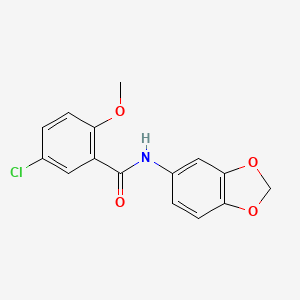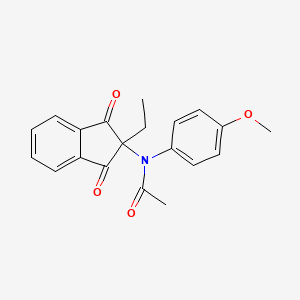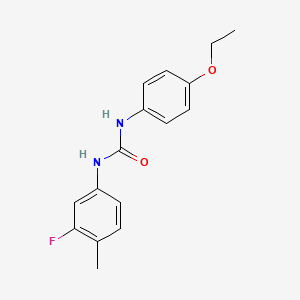
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects through the inhibition of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide regulates various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ activity, the regulation of the circadian rhythm, the induction of apoptosis, and the inhibition of cell proliferation. In addition, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide is its specificity towards N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, which makes it a valuable tool for studying the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ in various cellular processes. However, one of the limitations of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide is its low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide. One direction is the development of more potent and selective N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ inhibitors that can be used in clinical settings. Another direction is the investigation of the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide in other diseases, such as diabetes and inflammation. Finally, the use of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide as a tool for studying the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ in various cellular processes will continue to be an important area of research.
合成法
The synthesis of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit glycogen synthase kinase-3β (N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ), a key enzyme involved in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. In bipolar disorder, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to regulate the circadian rhythm, which is disrupted in bipolar disorder. In cancer, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
特性
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(13-8-9-16-17(10-13)22-11-21-16)19-15-7-3-5-12-4-1-2-6-14(12)15/h3,5,7-10H,1-2,4,6,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUHFJIWUDUYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)

![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5878013.png)
![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5878021.png)
![5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5878027.png)
![2-[4-(diethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5878033.png)
![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
![2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5878053.png)
![methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5878055.png)